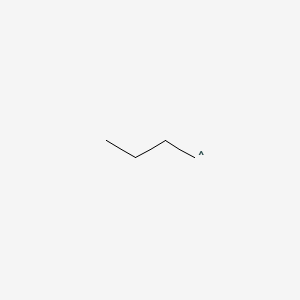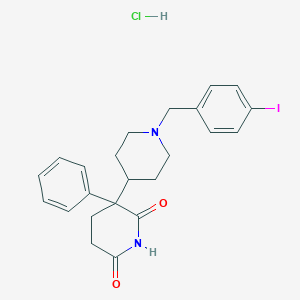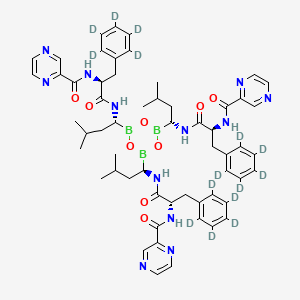![molecular formula C8H14ClN3O B10814860 (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride](/img/structure/B10814860.png)
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is known for its unique structural features, which include a pyrrolidine ring and an aminopropanoyl group, making it a valuable building block in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric synthesis, which employs chiral ligands or organocatalysts to achieve high enantioselectivity . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that utilize continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carbonitrile derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.
Aminopropanoyl derivatives: Compounds with the aminopropanoyl group exhibit similar reactivity and applications.
Uniqueness
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H14ClN3O |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6(10)8(12)11-4-2-3-7(11)5-9;/h6-7H,2-4,10H2,1H3;1H/t6-,7-;/m0./s1 |
Clave InChI |
LWCPFPXWGSZGOI-LEUCUCNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C#N)N.Cl |
SMILES canónico |
CC(C(=O)N1CCCC1C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide](/img/structure/B10814802.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10814805.png)
![ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate](/img/structure/B10814808.png)

![42-(6-Amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B10814825.png)
![4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol;methane](/img/structure/B10814832.png)
![tert-butyl 2-(4-(5-(methylcarbamoyl)-1H-benzo[d]imidazol-1-yl)phenyl)acetate](/img/structure/B10814840.png)
![(1R,9S,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione](/img/structure/B10814843.png)
![(8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)-[3-(4-methylpiperazino)propyl]amine](/img/structure/B10814847.png)
![(3Z)-5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B10814859.png)
